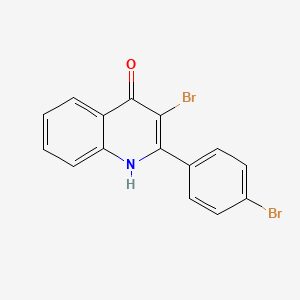

3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL

Description

3-Bromo-2-(4-bromophenyl)quinolin-4-ol is a brominated quinoline derivative characterized by two bromine substituents: one at the 3-position of the quinoline core and another on the para position of the phenyl ring at the 2-position.

Properties

IUPAC Name |

3-bromo-2-(4-bromophenyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO/c16-10-7-5-9(6-8-10)14-13(17)15(19)11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUMPMXVAMPOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL typically involves the bromination of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with phosphorus tribromide in dry dimethylformamide (DMF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the selective bromination at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing the reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce quinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

3-Bromo-2-(4-bromophenyl)quinolin-4-ol has shown potential as an anticancer agent. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific enzymes involved in tumor growth. The unique substitution pattern of this compound may enhance its binding affinity to cancer-related targets, making it a subject of interest for further drug development.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of quinoline derivatives, including 3-Bromo-2-(4-bromophenyl)quinolin-4-ol. It has been evaluated against various bacterial strains and has shown significant inhibitory effects. For instance, similar compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules

Due to its unique structure, 3-Bromo-2-(4-bromophenyl)quinolin-4-ol serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules. The presence of multiple reactive sites allows for functionalization that can lead to the development of novel compounds with desired properties .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis of quinoline derivatives, compounds similar to 3-Bromo-2-(4-bromophenyl)quinolin-4-ol were tested for their anticancer properties against different cancer cell lines. The results indicated that these compounds inhibited cell growth significantly at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various quinoline derivatives against Mycobacterium tuberculosis. Compounds with structural similarities to 3-Bromo-2-(4-bromophenyl)quinolin-4-ol exhibited minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL against resistant strains, showcasing their potential as new anti-tubercular agents .

Mechanism of Action

The mechanism of action of 3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways involved depend on the structure of the derivative and its intended application. For example, antimicrobial derivatives may inhibit bacterial enzymes, while anticancer derivatives may interfere with cell division.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 3-bromo-2-(4-bromophenyl)quinolin-4-ol and related quinoline derivatives:

Physicochemical Properties

- Melting Points: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (analog): 223–225°C .

- Solubility : Bromophenyl groups increase hydrophobicity, reducing aqueous solubility compared to methyl or hydroxylated analogs.

Key Research Findings and Trends

Halogenation Effects : Bromine at C3 or C6 alters electronic properties (e.g., electron-withdrawing effects), impacting reactivity in further functionalization (e.g., nucleophilic aromatic substitution) .

Synthetic Flexibility : Palladium-catalyzed methods enable diverse substitutions at C2 and C3, supporting the synthesis of complex analogs .

Biological Activity

3-Bromo-2-(4-bromophenyl)quinolin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of 3-bromo-2-(4-bromophenyl)quinolin-4-ol is , with a molar mass of approximately 379.05 g/mol. The compound features a quinoline core substituted with bromine atoms and a hydroxyl group, which play crucial roles in its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline derivatives, including 3-bromo-2-(4-bromophenyl)quinolin-4-ol. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-Bromo-2-(4-bromophenyl)quinolin-4-ol | Staphylococcus aureus | 62 |

| 3-Bromo-2-(4-bromophenyl)quinolin-4-ol | Escherichia coli | 35 |

| Control (Erlotinib) | Staphylococcus aureus | 0.308 |

| Control (Erlotinib) | Escherichia coli | 0.512 |

The compound exhibited MIC values comparable to established antimicrobial agents, indicating its potential as a therapeutic candidate for treating bacterial infections .

Anticancer Activity

Research has also highlighted the anticancer properties of 3-bromo-2-(4-bromophenyl)quinolin-4-ol. It has been shown to inhibit cancer cell proliferation in various cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).

Cytotoxicity Data:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3-Bromo-2-(4-bromophenyl)quinolin-4-ol | HepG2 | 0.137 |

| 3-Bromo-2-(4-bromophenyl)quinolin-4-ol | MCF-7 | 0.164 |

| Control (Lapatinib) | HepG2 | 0.12 |

| Control (Lapatinib) | MCF-7 | 0.18 |

These results suggest that this compound may serve as a lead for developing new anticancer therapies, particularly due to its ability to target specific pathways involved in cancer progression .

The biological activity of 3-bromo-2-(4-bromophenyl)quinolin-4-ol can be attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of bacterial DNA gyrase, crucial for DNA replication and transcription in bacteria .

- Enzyme Inhibition : In cancer cells, it may inhibit key enzymes involved in cell cycle regulation and proliferation, such as EGFR tyrosine kinase .

- Membrane Disruption : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death .

Case Studies

A notable study synthesized various derivatives of quinoline compounds, including those with the bromophenyl substitution. These derivatives were screened for their antimicrobial and anticancer activities using both in vitro and in silico methods.

Study Highlights:

- Synthesis Method : The compounds were synthesized using standard organic reactions involving bromination and hydroxylation.

- Biological Evaluation : The synthesized compounds were evaluated against multiple microbial strains and cancer cell lines, demonstrating significant activity.

The findings from these studies underscore the versatility and potential of quinoline derivatives as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.